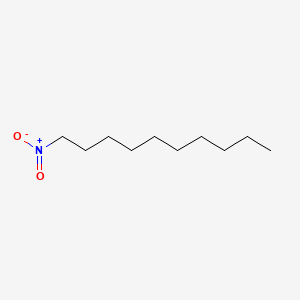

1-Nitrodecane

説明

1-Nitrodecane (C₁₀H₂₁NO₂) is a nitroalkane characterized by a 10-carbon alkyl chain terminating in a nitro (-NO₂) group at the primary position. Its structure is represented as CH₃(CH₂)₉NO₂. For instance, 1-nitrodecane has been utilized as a key reagent in the stereoselective synthesis of nitro fatty acids (NFAs), enabling the construction of (E)-isomers with high selectivity (E/Z >92:8) . This highlights its role in organic synthesis, particularly in reactions involving nitroaldol (Henry) condensations.

特性

CAS番号 |

4609-87-4 |

|---|---|

分子式 |

C10H21NO2 |

分子量 |

187.28 g/mol |

IUPAC名 |

1-nitrodecane |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3 |

InChIキー |

GOLOHAZKJYGKKQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[N+](=O)[O-] |

正規SMILES |

CCCCCCCCCC[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural and Physical Properties

Nitroalkanes differ primarily in alkyl chain length, which influences physical properties such as boiling point, solubility, and molecular weight. Below is a comparative analysis of 1-nitrodecane with shorter- and longer-chain analogues:

*Estimates based on homologous series trends.

Key Observations :

- Chain Length vs. Boiling Point : Longer alkyl chains increase van der Waals interactions, raising boiling points. For example, 1-nitrododecane (C12) likely exceeds 300°C, whereas 1-nitropropane (C3) boils near 131°C.

- Solubility : Shorter chains (e.g., 1-nitropropane) exhibit moderate solubility in polar solvents, while longer chains (C10–C12) are predominantly hydrophobic.

Nitroaldol (Henry) Reaction

1-Nitrodecane participates in nitroaldol reactions, forming nitro fatty acids (NFAs) with stereochemical control. For example, its reaction with aldehydes in the presence of TMG (1,1,3,3-tetramethylguanidine) yields (E)-NFAs in 49–62% yields . Comparable reactivity is observed in shorter-chain nitroalkanes, though steric effects in longer chains (e.g., C12) may reduce reaction rates.

Reduction and Functionalization

Nitroalkanes can be reduced to amines or hydroxylamines. For instance:

- 1-Nitropropane → 1-Aminopropane (via catalytic hydrogenation).

Longer chains like 1-nitrododecane may require harsher conditions due to decreased solubility in reaction media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。